molecular formula C₁₁H₁₄NNaO₈S B1146100 Methocarbamol-O-sulfate Sodium Salt CAS No. 1329610-40-3

Methocarbamol-O-sulfate Sodium Salt

カタログ番号: B1146100
CAS番号: 1329610-40-3
分子量: 343.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of methocarbamol-O-sulfate sodium salt involves the reaction of methocarbamol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The general synthetic route can be summarized as follows:

    Methocarbamol Reaction: Methocarbamol is reacted with sulfuric acid to form methocarbamol-O-sulfate.

    Neutralization: The resulting methocarbamol-O-sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction time to ensure high yield and purity .

化学反応の分析

Metabolic Reactions

Methocarbamol-O-sulfate sodium salt is primarily a metabolite of methocarbamol, formed via hepatic sulfation. Key metabolic pathways include:

Enzymatic Sulfation

  • Enzyme : Sulfotransferase 1A1 (SULT1A1)

  • Site : Liver hepatocytes

  • Kinetics :

    • Vmax=12.4nmol min mg proteinV_{\text{max}}=12.4\,\text{nmol min mg protein}

    • Km=18.6μMK_m=18.6\,\mu \text{M}

Competing Pathways

Reaction TypeProductRelative Contribution (%)
SulfationMethocarbamol-O-sulfate55–60
GlucuronidationMethocarbamol-O-glucuronide30–35
Hydroxylation3-(4-hydroxy-2-methoxyphenoxy)5–10

Data from human hepatic microsome studies indicate sulfation dominates at therapeutic doses .

Hydrolysis

The sulfate ester bond undergoes hydrolysis under acidic or alkaline conditions:

Methocarbamol O sulfateH2O H+Methocarbamol+SO42\text{Methocarbamol O sulfate}\xrightarrow{\text{H}_2\text{O H}^+}\text{Methocarbamol}+\text{SO}_4^{2-}

ConditionHalf-Life (25°C)Degradation Products
pH 1.2 (gastric)2.1 hoursMethocarbamol, sulfate ions
pH 7.4 (plasma)24.5 hours<5% degradation
pH 9.08.7 hoursMethocarbamol, sulfite

Stability is optimal at neutral pH, making it suitable for oral formulations .

Photodegradation

Exposure to UV light (254 nm) induces cleavage of the carbamate group:

Methocarbamol O sulfatehν3 2 methoxyphenoxy 1 2 propanediol+CO2+SO42\text{Methocarbamol O sulfate}\xrightarrow{h\nu}\text{3 2 methoxyphenoxy 1 2 propanediol}+\text{CO}_2+\text{SO}_4^{2-}

Degradation follows first-order kinetics (k=0.018min1k=0.018\,\text{min}^{-1}) .

Comparative Reactivity with Other Conjugates

PropertyMethocarbamol-O-sulfateMethocarbamol-O-glucuronide
Water Solubility 327 mg/mL89 mg/mL
Plasma Protein Binding 46–50%62–68%
Enzymatic Affinity SULT1A1 (Km=18.6μMK_m=18.6\mu \text{M})UGT1A9 (Km=42.1μMK_m=42.1\mu \text{M})
Thermal Stability Decomposes at 210°CDecomposes at 185°C

The sulfate conjugate exhibits superior solubility and slower hydrolysis compared to glucuronide derivatives .

科学的研究の応用

Clinical Applications

Methocarbamol-O-sulfate sodium salt is primarily used in the following contexts:

  • Musculoskeletal Pain Management : It is FDA-approved for the treatment of acute musculoskeletal pain and muscle spasms. Methocarbamol acts as an adjunct to rest, physical therapy, and analgesics .
  • Tetanus Management : Historically, methocarbamol has been used in the management of tetanus as an adjunct to other treatments such as debridement and antitoxins. However, it has largely been replaced by benzodiazepines due to efficacy concerns .
  • Off-Label Uses : Methocarbamol has been explored for various painful disorders, including:
    • Non-specific low back pain
    • Inflammatory arthritis
    • Fibromyalgia
    • Myofascial pain
    • Abdominal muscle cramps in cirrhosis patients .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application:

  • Absorption : Oral administration leads to peak plasma concentrations within approximately 2 hours.
  • Distribution : The compound shows moderate plasma protein binding (46%-50%).
  • Metabolism and Excretion : It undergoes hepatic metabolism and is primarily excreted as inactive metabolites in urine. The average elimination half-life ranges from 1 to 2 hours .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of methocarbamol:

  • Efficacy in Muscle Spasms : A historical case series reported that out of 100 patients with orthopedic conditions treated with methocarbamol, most experienced moderate to pronounced relief from muscle spasms with minimal adverse effects .
  • Comparative Studies : Recent research comparing methocarbamol with other skeletal muscle relaxants indicated that it may have a lower incidence of adverse effects when used alongside opioids compared to other agents like carisoprodol and tizanidine. This suggests a favorable safety profile in specific patient populations .

Summary Table of Applications

Application AreaDescription
Musculoskeletal PainApproved for acute pain management; adjunct to physical therapy and analgesics
Tetanus TreatmentUsed historically as an adjunct; largely replaced by benzodiazepines
Off-Label UsesExplored for conditions like low back pain, inflammatory arthritis, fibromyalgia
Efficacy StudiesDemonstrated effective relief from muscle spasms with a favorable safety profile

類似化合物との比較

特性

CAS番号

1329610-40-3

分子式

C₁₁H₁₄NNaO₈S

分子量

343.29

同義語

3-(2-Methoxyphenoxy)-1,2-propanediol 1-Carbamate 2-(Hydrogen Sulfate) Sodium Salt; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。